Cas no 648415-76-3 (Benzenamine, 4-chloro-2-(trifluoromethyl)-, hydrochloride)

Benzenamine, 4-chloro-2-(trifluoromethyl)-, hydrochloride structure
648415-76-3 structure
Product Name:Benzenamine, 4-chloro-2-(trifluoromethyl)-, hydrochloride
CAS No:648415-76-3
MF:C7H6Cl2F3N
MW:232.030450344086
CID:415313
PubChem ID:71378532
Update Time:2025-04-19

Benzenamine, 4-chloro-2-(trifluoromethyl)-, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-chloro-2-(trifluoromethyl)-, hydrochloride
    • [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride
    • 4-chloro-2-(trifluoromethyl)aniline,hydrochloride
    • 4-Chloro-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
    • 648415-76-3
    • F72219
    • DTXSID30801143
    • 4-CHLORO-2-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE
    • 4-chloro-2-(trifluoromethyl)aniline;hydrochloride
    • DVGCDMNTSJRNQV-UHFFFAOYSA-N
    • 4-Chloro-2-(trifluoromethyl)aniline HCl
    • Inchi: 1S/C7H5ClF3N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H
    • InChI Key: DVGCDMNTSJRNQV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(F)(F)F)C=1)N.Cl

Computed Properties

  • Exact Mass: 230.9829391g/mol
  • Monoisotopic Mass: 230.9829391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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